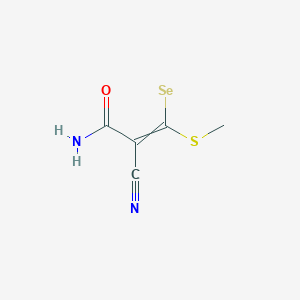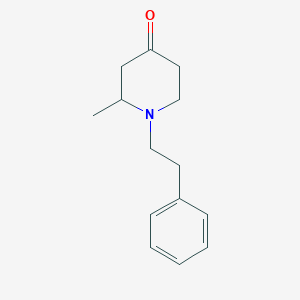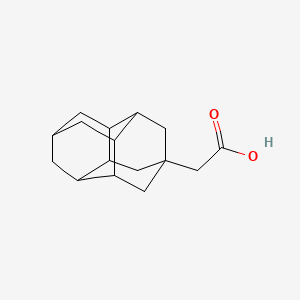
4-Diamantylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Diamantylacetic acid is an organic compound with the molecular formula C16H22O2 It is characterized by the presence of two diamantyl groups attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Diamantylacetic acid typically involves the reaction of diamantane with acetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between diamantane and acetic anhydride, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to maintain consistency and efficiency .
化学反応の分析
Types of Reactions: 4-Diamantylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
4-Diamantylacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Diamantylacetic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Diamantane: A hydrocarbon with a similar structural motif.
Adamantane: Another polycyclic hydrocarbon with related properties.
Cyclohexane: A simpler cyclic hydrocarbon with some structural similarities.
Uniqueness: 4-Diamantylacetic acid is unique due to the presence of two diamantyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous .
特性
分子式 |
C16H22O2 |
|---|---|
分子量 |
246.34 g/mol |
IUPAC名 |
2-(4-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetic acid |
InChI |
InChI=1S/C16H22O2/c17-15(18)7-16-4-12-9-1-8-2-10(12)14(6-16)11(3-8)13(9)5-16/h8-14H,1-7H2,(H,17,18) |
InChIキー |
WYFOJGGGTFMVEM-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3C4C1C5CC(C4)(CC3C5C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




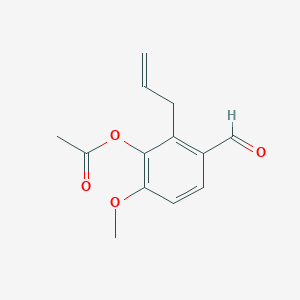

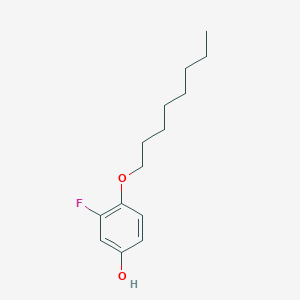
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
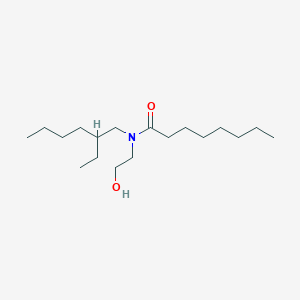
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
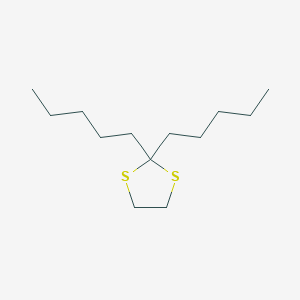
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)

